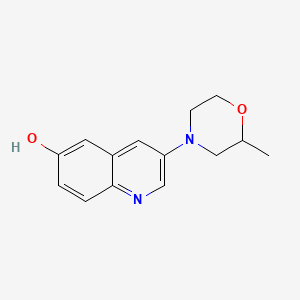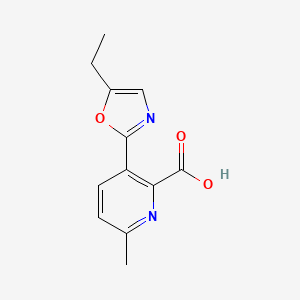
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-ethyl-2-aminooxazole with 2,6-dimethylpyridine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Ethyl-1,3-oxazol-2-yl)pyridine-3-carboxylic acid
- 5-Methyl-1,3-oxazole-2-carboxylic acid
- 2-(5-Methyl-1,3-oxazol-2-yl)pyridine-3-carboxylic acid
Uniqueness
3-(5-Ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid is unique due to the specific substitution pattern on the oxazole and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the ethyl group at the 5-position of the oxazole ring and the methyl group at the 6-position of the pyridine ring can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-3-8-6-13-11(17-8)9-5-4-7(2)14-10(9)12(15)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
PTGPOCJVCYKZON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)C2=C(N=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
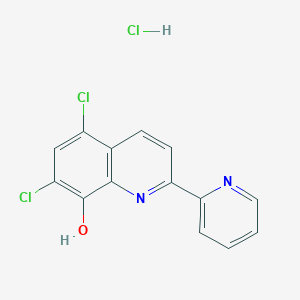

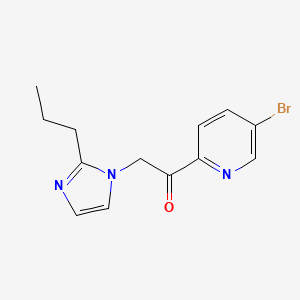
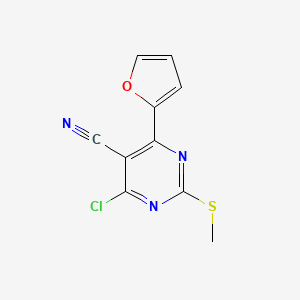
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13882709.png)
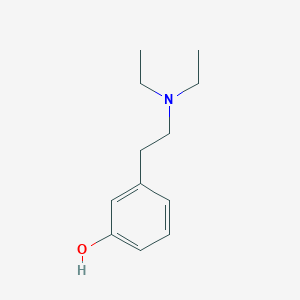


![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)

![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
